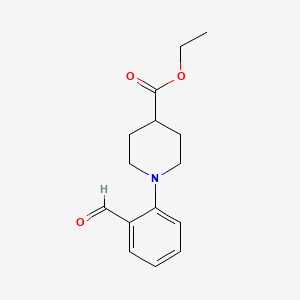

Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate

Übersicht

Beschreibung

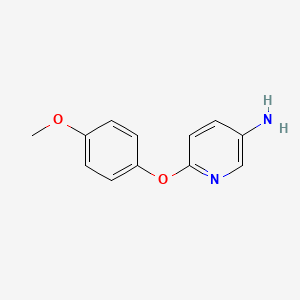

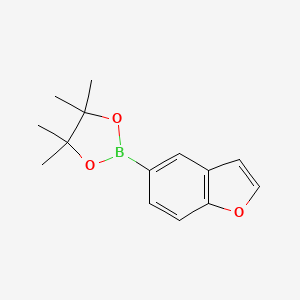

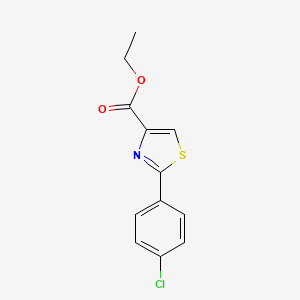

Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are characterized by a six-membered ring containing five carbon atoms and one nitrogen atom. The specific structure of ethyl 1-(2-formylphenyl)piperidine-4-carboxylate suggests it is a piperidine derivative with a formyl group attached to the phenyl ring and an ethyl ester group at the 4-position of the piperidine ring.

Synthesis Analysis

The synthesis of related piperidine compounds has been reported in various studies. For instance, the synthesis of tritium-labeled piperidinecarboxylic acid derivatives was achieved through a two-step process involving esterification and subsequent hydrolysis . Another study reported the synthesis of a piperidine derivative by reacting benzaldehyde, aniline, and ethylacetoacetate in the presence of a proline–Fe(III) complex . Additionally, ethyl 4-piperidinecarboxylate was synthesized from isonicotinic acid through esterification and hydrogenation, indicating the versatility of synthetic approaches for piperidine derivatives .

Molecular Structure Analysis

The molecular structure of piperidine derivatives has been extensively studied using X-ray diffraction. For example, the crystal structure of a related compound, ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate, was determined to crystallize in the triclinic space group with a flat boat conformation for the tetrahydropyridine ring . Similarly, substituted pyridinecarboxylates have been found to crystallize in various space groups with the piperidine ring adopting a distorted chair configuration .

Chemical Reactions Analysis

The chemical reactivity of piperidine derivatives can be inferred from their functional groups. The formyl group on the phenyl ring is reactive and can participate in various organic reactions, such as nucleophilic addition or condensation reactions. The ester group can undergo hydrolysis, transesterification, or reduction reactions. The studies provided do not detail specific reactions for ethyl 1-(2-formylphenyl)piperidine-4-carboxylate, but the reported syntheses and characterizations of similar compounds suggest a range of possible chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can vary widely depending on their substitution patterns. For instance, the presence of a formyl group can influence the compound's polarity and reactivity. The ester group can affect the compound's solubility in organic solvents. The crystal structures of related compounds reveal the presence of hydrogen bonding, which can impact the compound's melting point and solubility . The thermal stability of such compounds can be assessed through thermogravimetric analysis, as reported for a cyclohexadiene derivative .

Wissenschaftliche Forschungsanwendungen

Anticancer Potential Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate serves as a precursor in the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, which have shown promising results as anticancer agents. The derivatives synthesized in a study exhibited significant anticancer activity against various cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment. Further in vivo studies are needed to ascertain their therapeutic efficacy (Rehman et al., 2018).

Antibacterial and Antifungal Activities Research involving the condensation of ethyl 3-amino-2-benzofuran carboxylate with phenyl isocyanate, followed by reactions with piperidine, led to the synthesis of compounds screened for their antibacterial and antifungal activities. This indicates a potential application of ethyl 1-(2-formylphenyl)piperidine-4-carboxylate derivatives in combating microbial infections (Bodke & Sangapure, 2003).

Enzyme Inhibition for Neurological Disorders Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate derivatives were investigated for their ability to inhibit specific enzymes related to neurological disorders. The synthesis and evaluation of N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives showed promising acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzyme inhibition activities. These findings suggest potential applications in treating diseases associated with cholinesterase dysfunction, such as Alzheimer's disease (Khalid, Rehman, & Abbasi, 2014).

Antituberculosis Activity The development of thiazole-aminopiperidine hybrid analogues, which include ethyl 1-(2-formylphenyl)piperidine-4-carboxylate derivatives, demonstrated significant antituberculosis activity. These compounds inhibited Mycobacterium tuberculosis with notable efficacy, offering a potential new avenue for tuberculosis treatment (Jeankumar et al., 2013).

Synthesis of Radioligands for Neuroimaging In the quest to visualize GABAergic neurotransmission in vivo, derivatives of ethyl 1-(2-formylphenyl)piperidine-4-carboxylate were utilized in the synthesis of a new ^18F-fluorine labeled GABA transporter ligand. This work represents a significant step towards developing tools for diagnosing and researching neurological diseases related to GABAergic dysfunction, such as epilepsy, Huntington's disease, and Parkinson's syndrome (Schirrmacher et al., 2001).

Safety And Hazards

Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate is classified under GHS07. It is harmful if swallowed or inhaled, causes skin and eye irritation, and may cause respiratory irritation1. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area5.

Zukünftige Richtungen

The future directions for Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate are not readily available in the searched resources. However, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry4.

Please note that this information is based on the available resources and may not be exhaustive. For more detailed information, please refer to the relevant scientific literature and resources.

Eigenschaften

IUPAC Name |

ethyl 1-(2-formylphenyl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-2-19-15(18)12-7-9-16(10-8-12)14-6-4-3-5-13(14)11-17/h3-6,11-12H,2,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYGFKYRHCMLPNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383974 | |

| Record name | ethyl 1-(2-formylphenyl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate | |

CAS RN |

259683-56-2 | |

| Record name | ethyl 1-(2-formylphenyl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-[3-(Methylthio)phenyl]-2-chloroacetamide](/img/structure/B1351190.png)